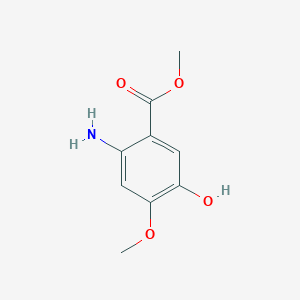

Methyl 2-amino-5-hydroxy-4-methoxybenzoate

Overview

Description

Methyl 2-amino-5-hydroxy-4-methoxybenzoate is an organic compound with the molecular formula C9H11NO4 and a molecular weight of 197.19 g/mol . It is also known by other names such as 4-Amino-2-methoxy-5-(methoxycarbonyl)phenol and 4-Hydroxy-5-methoxy-2-(methoxycarbonyl)aniline . This compound is used as an intermediate in organic synthesis and has applications in pharmaceuticals, agrochemicals, and dyestuffs .

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-amino-5-hydroxy-4-methoxybenzoate can be synthesized through various methods. One common method involves the reaction of methyl 2-amino-4-hydroxy-5-methoxybenzoate with formamide and ammonium formate at 140°C for 4 hours . After cooling, water is added, and the precipitated product is filtered and dried .

Industrial Production Methods

Industrial production methods for this compound typically involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is then purified through crystallization or other suitable methods to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-5-hydroxy-4-methoxybenzoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the nitro group to an amino group or reduce other functional groups.

Substitution: The compound can undergo nucleophilic substitution reactions, where the amino or hydroxyl groups are replaced by other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alkyl halides . The reaction conditions vary depending on the desired product but typically involve controlled temperatures and pH levels .

Major Products Formed

The major products formed from these reactions include various substituted benzoates, quinones, and other derivatives that have applications in different fields .

Scientific Research Applications

Methyl 2-amino-5-hydroxy-4-methoxybenzoate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of methyl 2-amino-5-hydroxy-4-methoxybenzoate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical processes. The exact molecular targets and pathways depend on the specific application and the biological system involved .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to methyl 2-amino-5-hydroxy-4-methoxybenzoate include:

- 2-Amino-5-methoxybenzoic acid

- 4-Hydroxy-5-methoxy-2-(methoxycarbonyl)aniline

- 5-Amino-2-hydroxy-4-(methoxycarbonyl)anisole

Uniqueness

This compound is unique due to its specific functional groups and molecular structure, which confer distinct chemical and biological properties. Its combination of amino, hydroxyl, and methoxy groups allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in organic synthesis .

Biological Activity

Methyl 2-amino-5-hydroxy-4-methoxybenzoate, also known as methyl 2-amino-5-hydroxy-4-methoxybenzoic acid, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the following chemical structure:

- Molecular Formula : C10H13NO4

- Molecular Weight : Approximately 213.22 g/mol

The compound features an amino group (-NH2), a hydroxyl group (-OH), and a methoxy group (-OCH3) attached to a benzoate ring, which are crucial for its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The amino group can form hydrogen bonds with proteins, while the methoxy and hydroxyl groups enhance lipophilicity and solubility, facilitating cellular uptake. These interactions can influence enzymatic activity and receptor binding, leading to various pharmacological effects.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties against both bacterial and fungal strains. A study demonstrated that derivatives of this compound showed activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis .

Antitumor Properties

The compound has been investigated for its antitumor potential. In vitro studies have shown that it can inhibit the proliferation of cancer cell lines, including breast cancer (MCF-7) and colon cancer (HCT116) cells. The IC50 values for these activities were reported in the low micromolar range (1.2–5.3 µM), indicating potent antiproliferative effects .

Antioxidant Activity

This compound also exhibits antioxidant properties. It has been shown to scavenge free radicals effectively, which may contribute to its protective effects against oxidative stress-related diseases .

Case Studies and Research Findings

Several studies have focused on the synthesis and biological evaluation of this compound derivatives:

-

Synthesis and Antimicrobial Evaluation :

- A series of derivatives were synthesized, leading to the discovery of compounds with enhanced antimicrobial activity compared to the parent compound.

- Table 1 summarizes the antimicrobial activities of selected derivatives:

Compound MIC (µg/mL) Activity This compound 32 Moderate Derivative A 8 Strong Derivative B 16 Moderate - Antitumor Activity Assessment :

- Antioxidative Studies :

Properties

IUPAC Name |

methyl 2-amino-5-hydroxy-4-methoxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO4/c1-13-8-4-6(10)5(3-7(8)11)9(12)14-2/h3-4,11H,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZCOPZZPGYOVIU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1)N)C(=O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60630882 | |

| Record name | Methyl 2-amino-5-hydroxy-4-methoxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60630882 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50413-44-0 | |

| Record name | Methyl 2-amino-5-hydroxy-4-methoxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60630882 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.